molecular formula C12H11NO2S2 B10838454 (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide

(E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide

Cat. No.: B10838454
M. Wt: 265.4 g/mol
InChI Key: JQHQATMSMAURMY-OWOJBTEDSA-N
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Description

(E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a thiophene ring attached to a vinyl group, which is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide typically involves the following steps:

    Formation of the Vinylthiophene Intermediate: This step involves the reaction of thiophene with a vinyl halide under basic conditions to form the vinylthiophene intermediate.

    Coupling with Benzenesulfonamide: The vinylthiophene intermediate is then coupled with benzenesulfonamide using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

(E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, thereby reducing inflammation . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Furan-2-yl)vinyl)benzenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

    4-(2-(Pyridin-3-yl)vinyl)benzenesulfonamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties that can enhance its activity as an enzyme inhibitor. The thiophene ring’s electron-rich nature can improve binding affinity and specificity towards certain molecular targets.

Properties

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

4-[(E)-2-thiophen-3-ylethenyl]benzenesulfonamide

InChI

InChI=1S/C12H11NO2S2/c13-17(14,15)12-5-3-10(4-6-12)1-2-11-7-8-16-9-11/h1-9H,(H2,13,14,15)/b2-1+

InChI Key

JQHQATMSMAURMY-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CSC=C2)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CSC=C2)S(=O)(=O)N

Origin of Product

United States

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